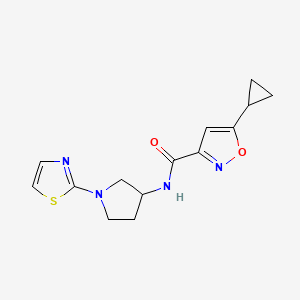

5-环丙基-N-(1-(噻唑-2-基)吡咯烷-3-基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

合成和生物活性预测

Kharchenko 等人 (2008) 的一项研究重点是合成新型双环系统,包括与 5-环丙基-N-(1-(噻唑-2-基)吡咯烷-3-基)异恶唑-3-甲酰胺 相似的化合物。通过涉及 5-氧代吡咯烷-3-羧酸的一锅缩合过程,研究人员能够合成这些化合物,并使用 PASS 预测预测它们的生物活性。结构确认是使用各种光谱方法完成的,提供了对这些化合物在科学研究中潜在应用的见解,特别是在具有预测生物活性的新药或化学实体的开发中 Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008). Chemistry of Heterocyclic Compounds, 44(5), 600-605。

杂环化反应

Rudenko 等人 (2011) 探索了涉及氨基吡唑衍生物的杂环化反应,导致各种杂环系统的合成。虽然该研究没有直接提到 5-环丙基-N-(1-(噻唑-2-基)吡咯烷-3-基)异恶唑-3-甲酰胺,但它提供了对杂环化合物的合成的宝贵见解,其中可能包括类似的结构。该研究强调了杂环化反应在产生多样且具有潜在生物活性的化合物方面的多功能性 Rudenko, R., Komykhov, S. A., Desenko, S., Musatov, V., Shishkin, O., Konovalova, I., Vashchenko, E. V., & Chebanov, V. A. (2011). Synthesis, 2011(5), 783-793。

噻唑并[3,2-a]吡啶的合成

Al-Thebeiti (2000) 关于合成新的噻唑并[3,2-a]吡啶和相关杂环系统的一项研究可以提供对 5-环丙基-N-(1-(噻唑-2-基)吡咯烷-3-基)异恶唑-3-甲酰胺 等化合物的合成和应用的见解。合成涉及导致多环杂环化合物形成的环化反应,并且还测试了它们的抗真菌特性。这项研究证明了开发具有特定生物活性的新化合物的潜力 Al-Thebeiti, M. S. (2000). Farmaco, 55(2), 109-118。

催化的环加成反应

Cao 等人 (2019) 开发了炔酰胺和未保护的异恶唑-5-胺之间的形式 [3 + 2] 环加成,促进了功能化 5-氨基-1H-吡咯-3-甲酰胺衍生物的合成。由 AgNTf2 催化的反应突出了构建复杂杂环化合物的创新方法,可能包括类似于 5-环丙基-N-(1-(噻唑-2-基)吡咯烷-3-基)异恶唑-3-甲酰胺 的结构。这项研究中概述的高收率和简单的反应条件强调了此类环加成反应在合成有机化学中的效用 Cao, Z., Zhu, J., Liu, L., Pang, Y., Tian, L., Sun, X., & Meng, X. (2019). Beilstein Journal of Organic Chemistry, 15, 2623-2630。

作用机制

While the specific mechanism of action for “5-cyclopropyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

未来方向

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

属性

IUPAC Name |

5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-13(11-7-12(20-17-11)9-1-2-9)16-10-3-5-18(8-10)14-15-4-6-21-14/h4,6-7,9-10H,1-3,5,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTONBSUYCQYMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CCN(C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)

![[2-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B2921674.png)

![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2921682.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2921687.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)

![N-(3-methylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2921693.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2921694.png)

![(Z)-2-Cyano-N-[4-(diethylamino)-3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2921695.png)